4-ethoxy-N,N-di(propan-2-yl)benzamide
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Overview
Description
4-ethoxy-N,N-di(propan-2-yl)benzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. This compound features an ethoxy group and two isopropyl groups attached to the nitrogen atom of the benzamide structure, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N,N-di(propan-2-yl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with di(propan-2-yl)amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction is performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N,N-di(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid or 4-ethoxybenzaldehyde.
Reduction: Formation of 4-ethoxy-N,N-di(propan-2-yl)amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-N,N-di(propan-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of 4-ethoxy-N,N-di(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in various biological pathways. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
N,N-di(propan-2-yl)benzamide: Lacks the ethoxy group, which may result in different chemical properties and reactivity.
4-hydroxy-N,N-di(propan-2-yl)benzamide: Contains a hydroxy group instead of an ethoxy group, leading to different hydrogen bonding and solubility characteristics.
4-methoxy-N,N-di(propan-2-yl)benzamide: Features a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
4-ethoxy-N,N-di(propan-2-yl)benzamide is unique due to the presence of the ethoxy group, which can affect its chemical behavior and interactions with other molecules. This structural feature can influence its solubility, reactivity, and potential biological activities, making it distinct from other similar compounds .
Properties
Molecular Formula |
C15H23NO2 |
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Molecular Weight |
249.35 g/mol |
IUPAC Name |
4-ethoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C15H23NO2/c1-6-18-14-9-7-13(8-10-14)15(17)16(11(2)3)12(4)5/h7-12H,6H2,1-5H3 |
InChI Key |
OWYAEAAPDOFMCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
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